N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275694
InChI: InChI=1S/C16H16N4O3S2/c1-10(2)20-25(22,23)12-5-6-13-14(8-12)24-16(18-13)19-15(21)11-4-3-7-17-9-11/h3-10,20H,1-2H3,(H,18,19,21)
SMILES:
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.5 g/mol

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC16275694

Molecular Formula: C16H16N4O3S2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide -

Specification

Molecular Formula C16H16N4O3S2
Molecular Weight 376.5 g/mol
IUPAC Name N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H16N4O3S2/c1-10(2)20-25(22,23)12-5-6-13-14(8-12)24-16(18-13)19-15(21)11-4-3-7-17-9-11/h3-10,20H,1-2H3,(H,18,19,21)
Standard InChI Key CKYSNLKYYDOBAR-UHFFFAOYSA-N
Canonical SMILES CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3

Introduction

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyridine ring, a benzothiazole moiety, and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activity.

Synthesis

The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. These steps may vary based on specific reaction conditions and desired yields. Common analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits promising biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The sulfamoyl group may enhance binding affinity to specific targets, contributing to its therapeutic potential.

Potential ApplicationMechanism of ActionBiological Targets
Anti-inflammatoryInhibition of enzymes involved in inflammatory pathwaysEnzymes like cyclooxygenases (COX)
AntimicrobialDisruption of microbial cell wall synthesis or interference with essential enzymesBacterial enzymes or cell wall components
AnticancerInhibition of cancer cell proliferation or induction of apoptosisCancer cell receptors or enzymes

Interaction Studies

Interaction studies have shown that N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide interacts with specific molecular targets, which may include enzymes involved in metabolic pathways or receptors related to disease mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide. For example:

Compound NameStructural FeaturesUnique Aspects
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamideBenzamide core with sulfamoyl and methanesulfonyl groupsPotential anti-inflammatory properties
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfanyl)benzamideMethoxy and methylsulfanyl substitutions on benzamideInvestigated for anticancer activity
6-(6-propan-2-yloxypyridin-3-yl)-1,3-benzothiazol-2-aminesPyridinic structure with benzothiazoleStudied for neuroprotective effects

The uniqueness of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

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